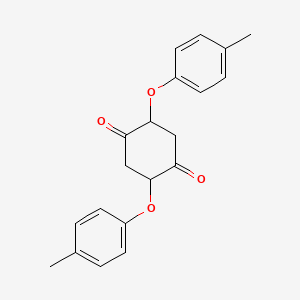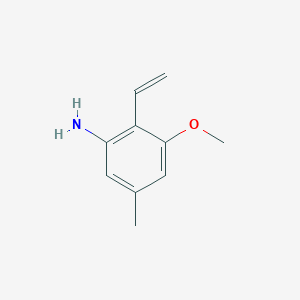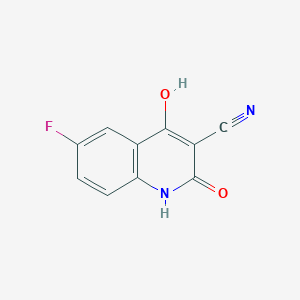![molecular formula C19H21N3O9 B13942964 3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine CAS No. 911843-46-4](/img/structure/B13942964.png)
3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ester, cyano, and tetrahydrofuran moieties, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of acetoxy groups: Acetylation reactions are used to introduce acetoxy groups at specific positions on the tetrahydrofuran ring.
Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Formation of the cyanoacrylate moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
(E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors can provide insights into their functions and mechanisms.
Medicine
In medicine, (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs or treatments for various diseases.
Industry
In industry, this compound may be used as a precursor for the production of specialty chemicals or materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate include other cyanoacrylate derivatives and tetrahydrofuran-containing compounds. Examples include:
Ethyl cyanoacrylate: A simpler cyanoacrylate compound commonly used as a fast-acting adhesive.
Tetrahydrofuran: A basic tetrahydrofuran compound used as a solvent in organic synthesis.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, which are often used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate lies in its combination of functional groups and stereochemistry. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
属性
CAS 编号 |
911843-46-4 |
|---|---|
分子式 |
C19H21N3O9 |
分子量 |
435.4 g/mol |
IUPAC 名称 |
ethyl (E)-3-[1-[(2R,4S,5R)-4-acetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C19H21N3O9/c1-4-28-18(26)12(7-20)5-13-8-22(19(27)21-17(13)25)16-6-14(30-11(3)24)15(31-16)9-29-10(2)23/h5,8,14-16H,4,6,9H2,1-3H3,(H,21,25,27)/b12-5+/t14-,15+,16+/m0/s1 |
InChI 键 |
RMPRCEIVGVPOAT-AAPWHHRFSA-N |
手性 SMILES |
CCOC(=O)/C(=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C)/C#N |
规范 SMILES |
CCOC(=O)C(=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)








